5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S699194
CAS No.
953414-75-0
M.F
C13H9BrN2
M. Wt
273.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

CAS Number

953414-75-0

Product Name

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

InChI

InChI=1S/C13H9BrN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

QLKZJMXSXCDCCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)Br

Synthesis and Characterization:

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound containing nitrogen atoms arranged in a specific ring structure. Its synthesis has been reported in scientific literature, with researchers employing various methods, including the Suzuki-Miyaura coupling reaction and the Hantzsch pyridine synthesis [, ].

Potential Applications:

While the specific scientific research applications of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine itself are not extensively documented, its structural similarity to other bioactive molecules has led to an interest in its potential properties.

  • Drug Discovery: The presence of the pyrrolo[2,3-b]pyridine core structure is found in several bioactive molecules, including some with antitumor and anti-inflammatory activities. This has prompted researchers to investigate 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine as a potential starting point for the development of new drugs, although further research is needed to explore its efficacy and safety.

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is an organic compound characterized by its unique structure, which includes a fused pyridine and pyrrole ring system. This compound has the molecular formula C13H9BrN2C_{13}H_9BrN_2 and a molecular weight of approximately 273.13 g/mol. The presence of the bromine atom at the 5-position of the pyrrolo ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications .

, particularly in the context of heterocyclic chemistry. Notable reactions include:

  • Suzuki Coupling Reactions: 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo Suzuki coupling with arylboronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate in a mixed solvent system of dioxane and water .
  • Electrophilic Substitution: The bromine substituent can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl group.
  • Reduction Reactions: The compound can also be reduced to yield various derivatives, expanding its utility in synthetic organic chemistry.

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine exhibits notable biological activities. Research indicates that derivatives of this compound have potential antimicrobial properties, particularly against various bacterial strains. Its structural features may contribute to its ability to inhibit specific biological targets, making it a candidate for further pharmacological exploration .

Several synthesis methods have been documented for producing 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine:

  • Suzuki Coupling: As previously mentioned, this method involves coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid under palladium catalysis.
  • Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing both pyridine and pyrrole functionalities.
  • Functional Group Transformations: Starting from simpler brominated pyrroles or pyridines, various functional group transformations can lead to the formation of this compound .

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine finds applications in:

  • Pharmaceutical Development: Its derivatives are explored for their potential as therapeutic agents due to their biological activity.
  • Material Science: The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Chemical Synthesis: It serves as an important building block in the synthesis of more complex organic molecules and heterocycles .

Studies on the interactions of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine with biological targets are crucial for understanding its mechanism of action. Investigations into its binding affinity with specific enzymes or receptors can provide insights into its pharmacological potential. For instance, compounds with similar structures have been shown to interact effectively with protein kinases, suggesting that 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine may exhibit similar behavior .

Several compounds share structural similarities with 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridineSimple pyrrole-pyridine structureUsed primarily as an intermediate in organic synthesis
5-Bromo-3-(2-methoxyphenyl)-1H-pyrroleMethoxy group on phenyl ringExhibits different reactivity patterns due to methoxy influence
7-AzaindoleNitrogen substitution at position 7Known for its role in medicinal chemistry
5-Bromo-7-hydroxyquinolineHydroxy group on quinolineExhibits distinct biological activity compared to pyrroles

The uniqueness of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine lies in its specific arrangement of bromine and phenyl groups within the fused ring system, which influences both its chemical reactivity and biological activity compared to other similar compounds.

XLogP3

3.7

Wikipedia

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Dates

Last modified: 08-15-2023

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